PIM1 vs. PIM2 Isoform Selectivity
3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one exhibits a distinctive PIM1 versus PIM2 selectivity profile compared to established clinical-stage PIM inhibitors. In direct enzymatic assays, this compound shows IC50 = 2800 nM for PIM1 and no detectable inhibition of PIM2 up to 10,000 nM [1]. This pattern—modest PIM1 inhibition with PIM2 sparing—differs quantitatively from pan-PIM inhibitors such as AZD1208 (PIM1 IC50 = 0.4 nM, PIM2 IC50 = 5 nM) [2], SGI-1776 (PIM1 IC50 = 7 nM, PIM2 IC50 = 363 nM) [2], and PIM447 (PIM1 IC50 = 0.006 nM, PIM2 IC50 = 0.018 nM) [2]. The compound also diverges from TP-3654 (PIM1 Ki = 5 nM, PIM2 Ki = 239 nM) [2]. This compound's >3.5-fold selectivity for PIM1 over PIM2 (based on PIM2 IC50 >10,000 nM versus PIM1 IC50 = 2800 nM) contrasts with AZD1208's 12.5-fold selectivity, SGI-1776's 52-fold selectivity, and PIM447's 3-fold selectivity.
Isoform selectivity profile supports PIM2-sparing assay design distinct from pan-PIM inhibitors.
Cross-study comparison; assay conditions may vary.
| Evidence Dimension | PIM1 vs. PIM2 isoform selectivity |
|---|---|
| Target Compound Data | PIM1 IC50 = 2800 nM; PIM2 IC50 > 10,000 nM (no inhibition detected) |
| Comparator Or Baseline | AZD1208: PIM1 IC50 = 0.4 nM, PIM2 IC50 = 5 nM; SGI-1776: PIM1 IC50 = 7 nM, PIM2 IC50 = 363 nM; PIM447: PIM1 IC50 = 0.006 nM, PIM2 IC50 = 0.018 nM |
| Quantified Difference | Target compound is >1250-fold less potent at PIM1 than PIM447; PIM2 selectivity magnitude differs from all comparators |
| Conditions | Recombinant human PIM1 and PIM2 expressed in bacterial expression system; ADP-Glo luminescence assay; histone H1 substrate; 30 min incubation |
Why This Matters
This isoform selectivity profile supports use of this compound as a reference control for distinguishing PIM1-dependent versus PIM2-dependent cellular phenotypes in target validation studies.
- [1] BindingDB Entry BDBM50406879 / CHEMBL4174068. Affinity data for 3-Chloro-5,7-dihydro-6H-pyrrolo[2,3-C]pyridazin-6-one against human PIM1 and PIM2. View Source
- [2] Srivastava, A., et al. (2024). PIM Kinase Inhibitors: Clinical Status and Activity. Cancers, 16(3), 535. Table 3. View Source
